2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .
Scientific Research Applications
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
- 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid, pinacol ester
- 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
Uniqueness
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Biological Activity
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with an imidazole group and a carboxylic acid functionality. Its synthesis typically involves the cyclization of 2-aminopyrimidine with imidazole-1-carboxylic acid, often catalyzed by potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Pathogen | MIC (mg/mL) |
---|---|---|
Derivative A | S. aureus | 0.0039 |
Derivative B | E. coli | 0.025 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating its potency in reducing inflammation similar to established anti-inflammatory drugs like indomethacin .
Table 2: COX Inhibition by this compound
Compound | COX Enzyme | IC50 (μM) |
---|---|---|
Compound X | COX-1 | 95.0 |
Compound Y | COX-2 | 0.36 |
Antitumor Activity
In vitro studies have shown promising anticancer activities against various cancer cell lines, including A549 human lung cancer cells. The treatment with specific derivatives resulted in a significant reduction in cell viability, indicating their potential as anticancer agents .
Table 3: Anticancer Activity of Derivatives
Compound | Cell Line | Viability Reduction (%) |
---|---|---|
Derivative C | A549 | 67.4 |
Derivative D | A549 | 59.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to metal ions or active sites of enzymes, inhibiting their activity and disrupting enzyme-substrate interactions .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that certain derivatives effectively inhibited growth in multidrug-resistant bacterial strains, suggesting their utility in treating resistant infections .
- Cancer Treatment : Research indicated that the compound's derivatives significantly reduced viability in cancer cell lines, highlighting their potential for further development as anticancer therapies .
Properties
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOSTJUXHQLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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